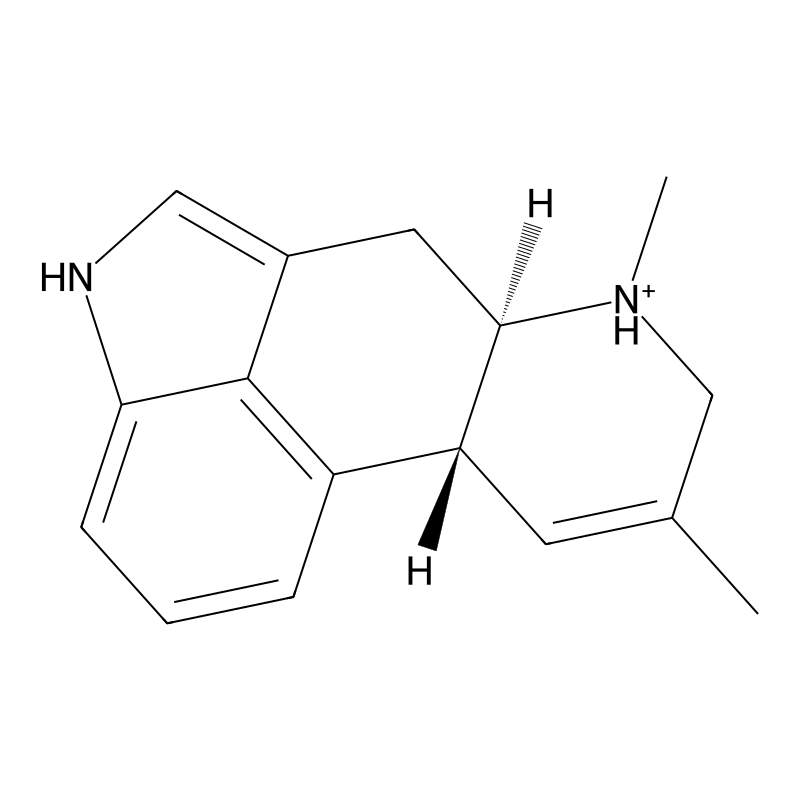

Agroclavine(1+)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Agroclavine(1+) is the protonated, salt-form (typically a hydrochloride) of the naturally occurring clavine-type ergot alkaloid agroclavine. Characterized by its tetracyclic ergoline core with a critical C8-C9 double bond, it serves as the primary biosynthetic bridge between chanoclavine and complex lysergic acid derivatives [1]. In procurement contexts, the protonated (1+) state is prioritized over the free base because it resolves the severe aqueous insolubility of the neutral alkaloid, enabling direct integration into aqueous biocatalytic pathways, cell-free enzymatic assays, and polar-solvent molecular imprinting [2]. It is highly valued as a standardized, soluble precursor for cytochrome P450-mediated oxidation and as a rigid, non-hallucinogenic baseline scaffold in dopaminergic and serotonergic receptor profiling .

Research Fit

Substituting agroclavine(1+) with closely related clavines or its own free base severely compromises experimental and synthetic outcomes. Replacing it with festuclavine—a saturated analog—completely halts downstream synthesis, as festuclavine lacks the C8-C9 double bond required for CloA-mediated oxidation to elymoclavine and lysergic acid [1]. Furthermore, attempting to use the agroclavine free base in physiological assays or polar-solvent polymerizations (such as methanol/water mixtures) leads to rapid precipitation and inconsistent dosing [2]. Downstream substitutes like elymoclavine cannot be used when the specific goal is to study, engineer, or scale the agroclavine hydroxylase enzymatic bottleneck, making the soluble agroclavine(1+) an indispensable procurement target for pathway engineering and targeted scaffold derivatization [3].

Substitution Risk

References

- [1] Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus. Applied and Environmental Microbiology (2014).

- [2] Recognition Properties and Competitive Assays of a Dual Dopamine/Serotonin Selective Molecularly Imprinted Polymer. PMC (2012).

- [3] Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases. PMC (2023).

Enzymatic Conversion Efficiency to Elymoclavine

In cell-free biosynthetic systems, agroclavine acts as the direct substrate for agroclavine hydroxylase (CloA), driving the critical oxidation step toward lysergic acid. Quantitative assays demonstrate that agroclavine is converted to elymoclavine with a specific activity of 2.3 pmoles NADPH/h/mg protein, whereas analogs like festuclavine cannot undergo this conversion due to the absence of the C8-C9 double bond[1].

| Evidence Dimension | Enzymatic oxidation to elymoclavine (Specific Activity) |

| Target Compound Data | 2.3 pmoles/h/mg protein (Agroclavine) |

| Comparator Or Baseline | Festuclavine (0 pmoles/h/mg protein) |

| Quantified Difference | Absolute requirement of the C8-C9 double bond for CloA-mediated C17 oxidation |

| Conditions | Cell-free extract (Claviceps purpurea PRL 1980), 0.020 M potassium phosphate buffer pH 7.0, 25°C |

Ensures functional compatibility for laboratories engineering microbial strains to produce lysergic acid derivatives.

Solubility and Binding in Polar Molecular Imprinting

The protonated form of agroclavine is essential for applications requiring polar solvent compatibility, such as the synthesis of Dual Serotonin/Dopamine Molecularly Imprinted Polymers (DS-MIPs). In a 4:1 methanol/water porogen system, protonated agroclavine salts remain fully soluble and achieve >70% specific binding to the DS-MIP, whereas the neutral free base is largely insoluble in aqueous/polar environments. Furthermore, agroclavine(1+) exhibits approximately 2-fold higher binding values than complex ergopeptines in these matrices[1].

| Evidence Dimension | Specific binding to DS-MIP in polar media (4:1 MeOH/H2O) |

| Target Compound Data | >70% binding (Protonated Agroclavine) |

| Comparator Or Baseline | Ergocryptine/Ergocornine (~35% binding) and Free Base (Insoluble) |

| Quantified Difference | 2-fold increase in binding efficiency over complex ergopeptines, with complete polar solubility |

| Conditions | 4:1 (v/v) methanol/water, 2.5 mg/mL DS-MIP, 28°C |

Validates the protonated salt as a highly efficient template for developing aqueous-compatible analytical sensors and separation matrices.

Baseline Receptor Affinity for Ergoline Scaffold Profiling

Agroclavine provides a critical baseline for evaluating the pharmacological impact of ergoline side-chain modifications. In receptor binding assays, agroclavine demonstrates high affinity for the 5-HT1D receptor (pKi > 8.0) and moderate micromolar affinity for D2-like dopamine receptors, distinguishing it from highly optimized derivatives like LSD or pergolide which exhibit sub-nanomolar affinities across a broader receptor panel [1]. This specific, moderate binding profile allows researchers to isolate the baseline activity of the unmodified tetracyclic core.

| Evidence Dimension | 5-HT1D receptor binding affinity (pKi) |

| Target Compound Data | pKi > 8.0 |

| Comparator Or Baseline | LSD / LSA (pKi > 7.0 but with broader off-target sub-nanomolar binding) |

| Quantified Difference | Maintains high 5-HT1D affinity while lacking the extreme potency and hallucinogenic promiscuity of complex lysergamides |

| Conditions | In vitro radioligand displacement assays |

Provides a non-regulated, structurally rigid control for structure-activity relationship (SAR) studies in neuropharmacological drug discovery.

Precursor for Engineered Ergot Alkaloid Biosynthesis

Because agroclavine(1+) is the direct, soluble substrate for clavine oxidases (e.g., CloA), it is the optimal starting material for synthetic biology workflows aiming to produce elymoclavine, paspalic acid, or lysergic acid in heterologous hosts like Aspergillus fumigatus or Saccharomyces cerevisiae. Its use bypasses upstream chanoclavine synthesis bottlenecks [1].

Template for Molecularly Imprinted Polymers (MIPs)

The high solubility of protonated agroclavine in polar solvent mixtures (e.g., methanol/water) makes it an ideal template molecule for synthesizing DS-MIPs. These polymers are used to create robust, reusable solid-phase extraction columns or electrochemical sensors for detecting dopaminergic and serotonergic compounds in biological fluids[2].

Baseline Scaffold in Neuropharmacological SAR Studies

Due to its moderate, selective binding profile (pKi > 8 for 5-HT1D) and lack of the complex amide side chains found in ergopeptines, agroclavine(1+) is procured as a baseline structural control. Medicinal chemists use it to benchmark the effects of novel synthetic additions to the ergoline D-ring when developing new antiparkinsonian or antimigraine therapeutics[3].

Application Fit Matrix

References

- [1] Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus. Applied and Environmental Microbiology (2014).

- [2] Recognition Properties and Competitive Assays of a Dual Dopamine/Serotonin Selective Molecularly Imprinted Polymer. PMC (2012).

- [3] Natural Product-Inspired Dopamine Receptor Ligands. PMC (2018).

XLogP3

Wikipedia

Explore Compound Types